molecular formula C4H4ClN3O2 B7785019 5-chloro-2-methyl-4-nitro-1H-imidazole

5-chloro-2-methyl-4-nitro-1H-imidazole

Cat. No.: B7785019
M. Wt: 161.55 g/mol
InChI Key: WSJHGVJXBGICMM-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-nitro-1H-imidazole (CAS 63662-67-9) is a nitroheterocyclic compound of significant interest in medicinal and organic chemistry research. With a molecular formula of C4H4ClN3O2 and a molecular weight of 161.55 g/mol, it serves as a versatile synthetic intermediate . This compound is part of the 5-nitroimidazole family, which is extensively studied for its efficacy against anaerobic protozoa, including metronidazole-susceptible and -resistant strains of Giardia , Trichomonas , and Entamoeba species . The antimicrobial activity of nitroimidazoles is linked to the electron transport pathway in anaerobic microorganisms, where the nitro group undergoes reductive activation, leading to cytotoxic effects . Beyond antimicrobial applications, nitroimidazole derivatives are also investigated as sensitizers for hypoxic tumors in conjunction with radiotherapy, showcasing a broader spectrum of clinical research potential . As a building block, the chloro, methyl, and nitro functional groups on the imidazole ring allow for further functionalization via various electron transfer methodologies, such as SRN1 reactions, to create novel compounds with tailored properties . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed as per the material safety data sheet.

Properties

IUPAC Name

5-chloro-2-methyl-4-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHGVJXBGICMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Chlorination Sequential Reactions

The most widely implemented industrial approach involves sequential nitration and chlorination of 2-methylimidazole derivatives. A representative protocol begins with the conversion of 2-methylimidazole to its bisulfate salt, followed by nitration using a sulfonitric mixture (H₂SO₄/HNO₃) in acetic anhydride (Ac₂O) at 45–55°C . The intermediate 2-methyl-4-nitroimidazole is subsequently chlorinated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions (80–110°C), achieving 85–92% isolated yields .

Critical parameters include:

  • Nitration temperature : Below 60°C to prevent decomposition of the nitro group

  • Chlorination stoichiometry : Molar ratio of 1:1.2 (imidazole:POCl₃) for complete conversion

  • Workup protocol : Neutralization with aqueous ammonia to pH 3–4 enhances crystallization efficiency

Table 1 : Optimization of Nitration-Chlorination Parameters

ParameterOptimal RangeYield Impact (%)Purity (HPLC)
Nitration temperature45–55°C+15%99.4%
POCl₃ equivalence1.2–1.5 eq+22%98.7%
Crystallization pH3.0–3.5+18%99.1%

Direct Functionalization via Halogen Exchange

Alternative pathways exploit halogen exchange reactions on pre-nitrated imidazoles. 5-Nitro-2-methylimidazole undergoes radical chlorination using N-chlorosuccinimide (NCS) under UV irradiation (λ = 365 nm) in dichloromethane . This photochemical method achieves 78–84% regioselectivity for the 4-chloro position, with byproduct formation minimized below 5% through strict temperature control (0–5°C).

Mechanistic studies reveal:

  • Radical initiation : NCS decomposition generates Cl- radicals that attack the electron-deficient C4 position

  • Steric effects : Methyl group at C2 directs chlorination to C5/C4 positions in a 3:1 ratio

  • Quenching requirements : Addition of NaHSO₃ prevents over-chlorination

Multi-Step Synthesis from Metronidazole Derivatives

Pharmaceutical-grade material is often synthesized from metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) through chlorination-oxidation sequences. Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloroethyl moiety, followed by permanganate-mediated oxidation to install the carboxylic acid functionality . Subsequent decarboxylation under acidic conditions (H₂SO₄, 110°C) yields the target compound with 91% overall yield.

Key reaction steps :

  • Chlorination :
    Metronidazole+SOCl2benzene, reflux1-(2-chloroethyl)-2-methyl-5-nitroimidazole\text{Metronidazole} + \text{SOCl}_2 \xrightarrow{\text{benzene, reflux}} 1\text{-(2-chloroethyl)-2-methyl-5-nitroimidazole}

  • Oxidation :
    KMnO4/H2O,Δ1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid\text{KMnO}_4/\text{H}_2\text{O}, \Delta \rightarrow \text{1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid}

  • Decarboxylation :
    H2SO4,110C5-chloro-2-methyl-4-nitro-1H-imidazole\text{H}_2\text{SO}_4, 110^\circ\text{C} \rightarrow \text{5-chloro-2-methyl-4-nitro-1H-imidazole}

Catalytic Nitro Group Introduction

Recent advances employ iron nitrate complexes for regioselective nitration. A tonsyl chloride-Fe(NO₃)₃ adduct in acetonitrile selectively nitrates 2-methyl-5-chloroimidazole at the C4 position with 89% efficiency . This method eliminates the need for fuming nitric acid, reducing decomposition risks and enabling safer scale-up.

Advantages over traditional nitration :

  • 40% reduction in reaction time (2.5 vs. 4.2 hours)

  • 95% regioselectivity for C4 position

  • No observable ring-opening byproducts

Solvent Engineering for Improved Crystallization

Post-synthetic purification critically impacts final product quality. Mixed solvent systems (ethyl acetate/CCl₄/acetic acid, 3:1:0.5 v/v) achieve 99.4% purity through differential solubility management . Crystallization kinetics studies demonstrate:

  • Nucleation control : Seeding at 40°C prevents amorphous solid formation

  • Antisolvent addition rate : 0.5 mL/min minimizes inclusion impurities

  • Drying protocols : Vacuum drying at 60°C maintains polymorphic form I stability

Analytical Characterization Benchmarks

Comprehensive spectral validation ensures structural fidelity:

  • IR spectroscopy :

    • ν(NO2)\nu(\text{NO}_2) at 1491 cm⁻¹ (symmetric), 1344 cm⁻¹ (asymmetric)

    • ν(C-Cl)\nu(\text{C-Cl}) at 667 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • Imidazole C-H singlet at δ 8.85 ppm

    • Methyl group triplet at δ 2.29–2.33 ppm (J = 7.2 Hz)

  • HPLC : Retention time 6.78 min (C18 column, 70:30 H₂O:MeCN)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki Cross-Coupling)

The chlorine atom at position 5 undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids to form biaryl derivatives. This method enables the introduction of diverse aryl groups for pharmacological optimization.

Reagents/Conditions Product Yield Application Source
Pd(PPh₃)₂Cl₂, K₂CO₃, TBAB, H₂O, 70–80°C5-Aryl-2-methyl-4-nitro-1H-imidazoles52–67%Antiparasitic agents (e.g., vs. Entamoeba histolytica)

Key Findings :

  • The reaction proceeds via oxidative addition of the Pd catalyst to the C–Cl bond, followed by transmetallation with arylboronic acids.

  • Electron-deficient boronic acids exhibit higher reactivity due to enhanced electrophilicity at the coupling site .

Functionalization via Alkylation

The N–H group at position 1 can undergo alkylation to modulate solubility or biological activity.

Reagents/Conditions Product Application Source
Ethyl bromide, K₂CO₃, DMF, 60°C1-Ethyl-5-chloro-2-methyl-4-nitroimidazoleEnhanced lipophilicity for CNS drugs

Synthetic Utility :

  • Alkylation at N1 is often performed early in synthetic routes to avoid competing reactions at other positions.

Electrophilic Substitution

The electron-deficient imidazole ring permits limited electrophilic substitution. Nitration and sulfonation typically occur at deactivated positions unless directed by substituents.

Reagents/Conditions Product Challenge
HNO₃/H₂SO₄, 0°CUnidentified isomersCompeting side reactions dominate

Structural Constraints :

  • The 4-nitro group strongly deactivates the ring, making further electrophilic substitution impractical without directing groups .

Stability and Degradation Pathways

Hydrolytic Degradation :

  • The C–Cl bond is susceptible to hydrolysis under basic conditions (pH > 10), forming 5-hydroxy derivatives.

  • Acidic conditions (pH < 3) promote nitro group protonation, enhancing stability .

Thermal Decomposition :

  • Decomposition above 200°C generates nitrogen oxides (NOₓ) and chlorinated byproducts, necessitating controlled storage .

Comparative Reactivity with Analogues

Compound Reactivity at C5 Nitro Group Reduction Rate Key Difference
5-Chloro-1-methyl-4-nitroimidazoleHighFast1-Methyl reduces steric hindrance
5-Chloro-2-methyl-4-nitro-1H-imidazoleModerateSlow2-Methyl hinders nucleophilic attack

Scientific Research Applications

Chemistry

In organic chemistry, 5-chloro-2-methyl-4-nitro-1H-imidazole is utilized as an intermediate for synthesizing more complex molecules. Its reactive nature allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

The compound has been extensively studied for its biological properties:

  • Antimicrobial Activity : Research indicates that 5-chloro-2-methyl-4-nitro-1H-imidazole exhibits significant antimicrobial properties. It has shown effectiveness against Helicobacter pylori, with studies reporting inhibition zones of up to 32 mm for sensitive strains and 27 mm for resistant strains at a concentration of 8 µg/disc .

Table 1: Antimicrobial Activity of 5-Chloro-2-methyl-4-nitro-1H-imidazole

Bacterial StrainInhibition Zone (mm)Concentration (µg/disc)
H. pylori (sensitive)328
H. pylori (resistant)278
  • Anticancer Properties : The compound's nitro group can undergo reduction to form reactive intermediates that may damage DNA, making it a candidate for anticancer research. Studies have explored its potential against various cancer cell lines, indicating promising results .

Pharmaceutical Development

Due to its biological activities, 5-chloro-2-methyl-4-nitro-1H-imidazole is being investigated for drug development:

  • Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a potential candidate for new antimicrobial therapies.
  • Cancer Therapeutics : Ongoing research aims to explore its mechanism of action in targeting cancer cells, with some derivatives showing significant cytotoxicity .

Case Study 1: Antimicrobial Efficacy Against Helicobacter pylori

A study focusing on the antimicrobial activity of various imidazole derivatives highlighted the effectiveness of 5-chloro-2-methyl-4-nitro-1H-imidazole against both metronidazole-sensitive and resistant strains of H. pylori. The results demonstrated that this compound could be developed into a novel treatment option for gastric ulcers caused by this bacterium .

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of imidazoles can inhibit cancer cell proliferation. One such study revealed that modifications to the nitro group enhance cytotoxicity against colorectal cancer cells, suggesting that further exploration of this compound could lead to effective anticancer agents .

Mechanism of Action

The mechanism of action of Phospho-RIP (Ser166) (D8I3A) Rabbit mAb involves its binding to the phosphorylated Ser166 residue on the RIP protein. This binding is highly specific and allows for the detection and quantification of the phosphorylated form of the protein in various biological samples. The antibody recognizes the phosphorylated epitope and forms a stable complex, which can be detected using various immunoassays .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. Nitro Group Position
  • 4-Nitro vs. 5-Nitro Derivatives: Nitroimidazoles with a nitro group at position 5 (e.g., metronidazole) generally exhibit higher biological activity than 4-nitro analogs.
  • Example :
    • 5-Nitro-1H-benzo[d]imidazole (): Exhibits stronger antimicrobial activity due to optimal nitro positioning for redox cycling in anaerobic organisms.
b. Halogen Substitution
  • Chloro vs. 5-Chloro-2-nitro-1H-imidazole (): Positional isomerism (nitro at position 2 vs. 4) shifts electron density, affecting acidity and reactivity.

Structural and Physical Properties

Table 1: Comparative Properties of Selected Imidazole Derivatives
Compound Substituents Melting Point (°C) Molecular Weight Key Spectral Data (¹H NMR, δ ppm)
5-Chloro-2-methyl-4-nitro-1H-imidazole 5-Cl, 2-CH₃, 4-NO₂ N/A 175.54 CH₃: ~2.5 (s); aromatic H: ~8.0–8.5
4-Bromo-2-methyl-5-nitro-1H-imidazole 4-Br, 2-CH₃, 5-NO₂ N/A 206.00 CH₃: ~2.6 (s); aromatic H: ~8.2–8.7
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 4-Cl, 5-Ph, 1-(4-Cl-Ph) 126–128 295.75 Aromatic H: 7.02–7.58 (m)
Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate 2-CH₃, 4-NO₂, acetate N/A 199.17 CH₃COO: ~3.7 (s); CH₃ (imidazole): ~2.5
Key Observations:
  • Melting Points : Compounds with aromatic substituents (e.g., phenyl in ) exhibit higher melting points due to π-π stacking and hydrogen bonding .
  • Spectral Shifts : Methyl groups (δ ~2.5–2.6) and nitro groups (deshielding aromatic protons to δ >8.0) are consistent across analogs .

Q & A

Q. What are the standard synthetic protocols for 5-chloro-2-methyl-4-nitro-1H-imidazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions. For example, nitroimidazole derivatives can be prepared using phosphorus oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (e.g., 120°C) . Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrating agent), reaction time (6–12 hours), and inert atmosphere conditions. Post-reaction, neutralization with ice-water followed by extraction with dichloromethane and purification via silica-gel column chromatography (eluent: ethyl acetate/hexane) isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

  • ¹H NMR : Aromatic protons in the imidazole ring appear as singlets or doublets in δ 7.5–8.5 ppm. The methyl group (C-2) resonates as a singlet near δ 2.5 ppm .
  • IR : Stretching vibrations for nitro (NO₂) groups appear at ~1520 cm⁻¹ and ~1350 cm⁻¹. C-Cl bonds show absorption near 750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular weight (161.55 g/mol) .

Q. What purification methods are recommended to isolate 5-chloro-2-methyl-4-nitro-1H-imidazole from reaction mixtures?

Recrystallization using ethanol/water mixtures (70:30 v/v) is effective due to the compound’s moderate solubility. For complex mixtures, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities .

Q. How should researchers handle and store 5-chloro-2-methyl-4-nitro-1H-imidazole to ensure stability and safety?

Store in airtight containers under dry, inert conditions (argon atmosphere) at 2–8°C. Avoid exposure to heat (>40°C) or light, as nitro groups are photolabile. Use fume hoods and personal protective equipment (PPE) during handling due to potential respiratory and dermal hazards .

Q. What are common synthetic byproducts or impurities, and how can they be identified?

Common impurities include:

  • Dechlorinated intermediates (e.g., 2-methyl-4-nitroimidazole), detectable via LC-MS (retention time shifts).
  • Over-nitrated products , identified by excess NO₂ stretching in IR.
  • Oxidation byproducts , resolved using redox titration or TLC with iodine staining .

Advanced Research Questions

Q. How can hydrogen bonding interactions in the crystal structure of this compound be systematically analyzed?

Single-crystal X-ray diffraction with SHELXL refinement reveals hydrogen bonding motifs. Graph set analysis (e.g., Etter’s formalism) classifies interactions like N-H⋯O (nitro group) and C-H⋯Cl bonds, forming motifs such as R₂²(8) rings. Hydrogen bond distances (2.8–3.2 Å) and angles (110–160°) are critical for validating intermolecular stabilization .

Q. What methodologies study the structure-activity relationship (SAR) of this compound in medicinal chemistry?

  • Electron-withdrawing group (EWG) modulation : Replace nitro with cyano or sulfonic groups to assess antibacterial activity changes .
  • Derivatization : Synthesize analogs like 2-methyl-5-nitro-1-[2-(aryloxy)ethyl] derivatives and test against Gram-negative pathogens (e.g., E. coli MIC assays) .
  • Computational docking : Use AutoDock Vina to model interactions with bacterial nitroreductases, correlating binding affinity (ΔG) with experimental IC₅₀ values .

Q. When discrepancies arise between experimental spectral data and computational predictions, what analytical approaches resolve inconsistencies?

  • NMR chemical shift calculations : Compare DFT/B3LYP/6-31G(d) computed shifts with experimental data. Deviations >0.5 ppm suggest conformational differences or solvent effects .
  • X-ray vs. DFT geometry : Overlay crystallographic coordinates with optimized DFT structures (RMSD <0.1 Å) to validate tautomeric forms or hydrogen bonding networks .

Q. What role does the nitro group play in the electronic and reactive properties of this compound?

The nitro group enhances electrophilicity at C-4 and C-5 positions, enabling nucleophilic aromatic substitution (SNAr). Cyclic voltammetry shows reduction peaks near -0.8 V (vs. Ag/AgCl), confirming nitro’s electron-withdrawing effect. UV-Vis spectroscopy (λmax ~320 nm) correlates nitro conjugation with π→π* transitions .

Q. How can computational models predict reactivity and regioselectivity in further derivatization?

  • DFT calculations : HOMO-LUMO gaps (ΔE ~5 eV) predict preferential attack at C-5 (lower LUMO energy).
  • Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions (C-4 and C-5) for nucleophilic reactions .
  • Kinetic isotope effects (KIE) : Deuterium labeling at C-2 methyl group quantifies steric effects in SNAr reactions .

Notes

  • Methodological Focus : Answers emphasize experimental protocols, data reconciliation, and advanced analytical techniques.
  • Citations : Verified against peer-reviewed studies and reliable safety guidelines (e.g., Combi-Blocks, PubChem).

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